

Application Notes and Protocols for 7-Bromo-4-chloro-8-methylquinoline

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Compound of Interest

Compound Name: 7-Bromo-4-chloro-8-methylquinoline

Cat. No.: B1371734

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **7-Bromo-4-chloro-8-methylquinoline**, a halogenated quinoline derivative. Due to the limited specific biological data available for this compound, the protocols provided are based on established methodologies for similar quinoline-based compounds and are intended to serve as a starting point for further investigation.

Physicochemical Properties

7-Bromo-4-chloro-8-methylquinoline is a solid, heterocyclic aromatic compound. Its key properties are summarized below.

Property	Value	Reference
CAS Number	1189106-50-0	[1] [2] [3]
Molecular Formula	C ₁₀ H ₇ BrCIN	[1] [3]
Molecular Weight	256.53 g/mol	[1] [3] [4]
Physical Form	Solid	[1]
Purity	Typically ≥98%	[4]
InChI Key	UPJFHRDSKRYSLG- UHFFFAOYSA-N	[1] [4]
SMILES String	Cc1c(Br)ccc2c(Cl)ccnc12	[1]

Potential Applications

Quinoline derivatives are a significant class of compounds in medicinal chemistry and materials science.[\[5\]](#)[\[6\]](#) Based on the structure of **7-Bromo-4-chloro-8-methylquinoline**, potential applications include:

- Intermediate for Organic Synthesis: The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to substitution makes this compound a versatile building block for the synthesis of more complex molecules.[\[5\]](#)
- Medicinal Chemistry Scaffolding: The quinoline core is a common scaffold in the development of therapeutic agents, including those with potential anti-cancer and anti-microbial properties.[\[5\]](#)
- Fragment-Based Drug Discovery: As a functionalized heterocyclic compound, it can be used in screening libraries for fragment-based approaches to identify lead compounds for various biological targets.

Experimental Protocols

The following protocols are representative examples of how **7-Bromo-4-chloro-8-methylquinoline** could be utilized in a research setting.

Protocol 3.1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Group

This protocol describes a general procedure for the substitution of the chlorine atom at the C4 position with an amine, a common reaction for 4-chloroquinolines.

Objective: To synthesize a 4-amino-7-bromo-8-methylquinoline derivative.

Materials:

- **7-Bromo-4-chloro-8-methylquinoline**
- A primary or secondary amine (e.g., morpholine, piperidine)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Potassium carbonate (K_2CO_3) or Diisopropylethylamine (DIPEA)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- Inert atmosphere (Nitrogen or Argon)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Column chromatography supplies (silica gel, solvents)
- Rotary evaporator

Procedure:

- To a dry round-bottom flask under an inert atmosphere, add **7-Bromo-4-chloro-8-methylquinoline** (1.0 eq).
- Dissolve the starting material in anhydrous DMF or DMSO.

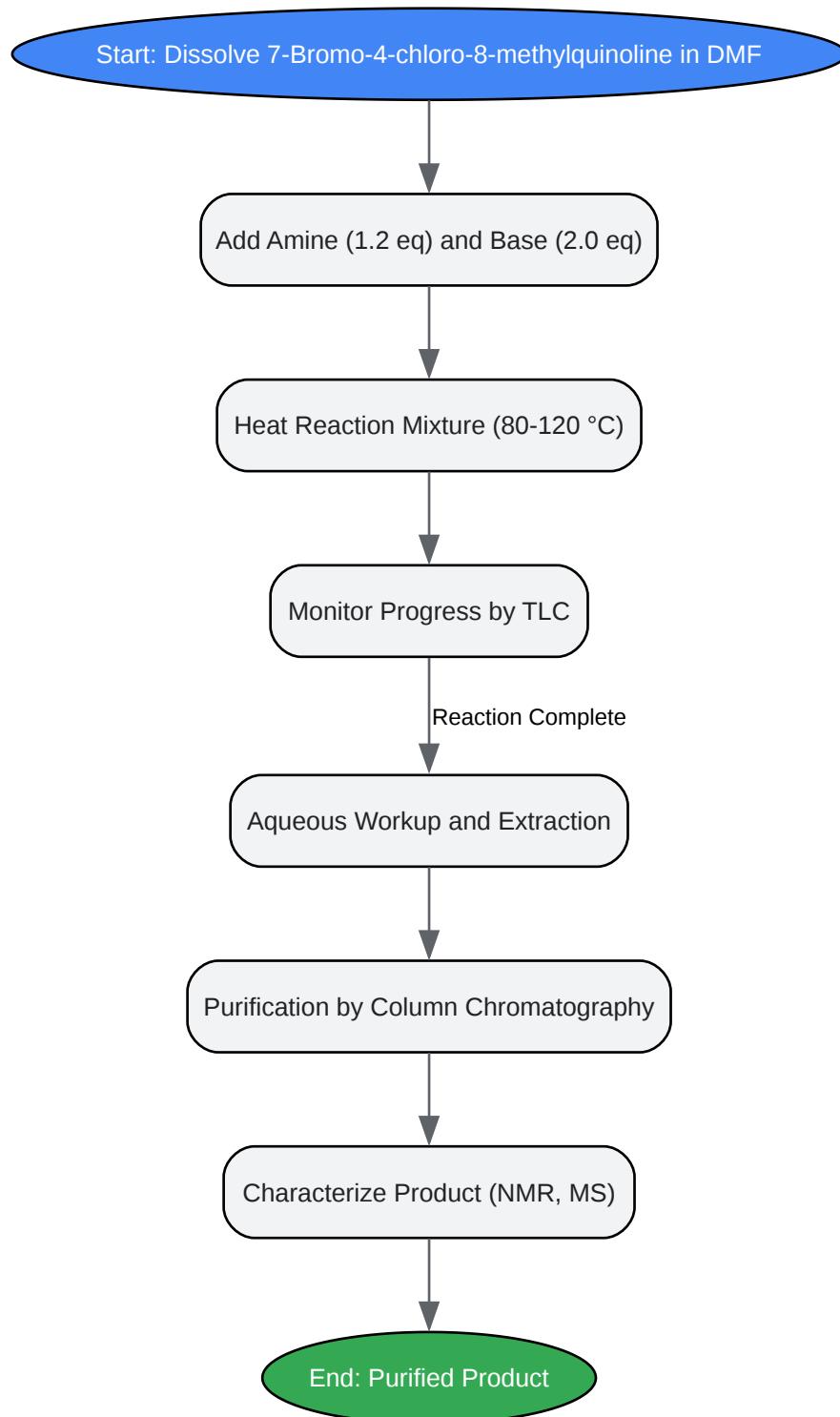
- Add the desired amine (1.2 eq) to the solution.
- Add a base such as K_2CO_3 (2.0 eq) or DIPEA (2.0 eq) to the reaction mixture.
- Attach a condenser and heat the reaction mixture to 80-120 °C. The optimal temperature may need to be determined empirically.
- Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).
- Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.
- Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-7-bromo-8-methylquinoline derivative.
- Characterize the final product using appropriate analytical techniques (1H NMR, ^{13}C NMR, Mass Spectrometry).

Safety Precautions:

- Handle **7-Bromo-4-chloro-8-methylquinoline** with care. It is classified as acutely toxic if swallowed and causes serious eye damage.[1][7]
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Perform all manipulations in a well-ventilated fume hood.

Visualizations

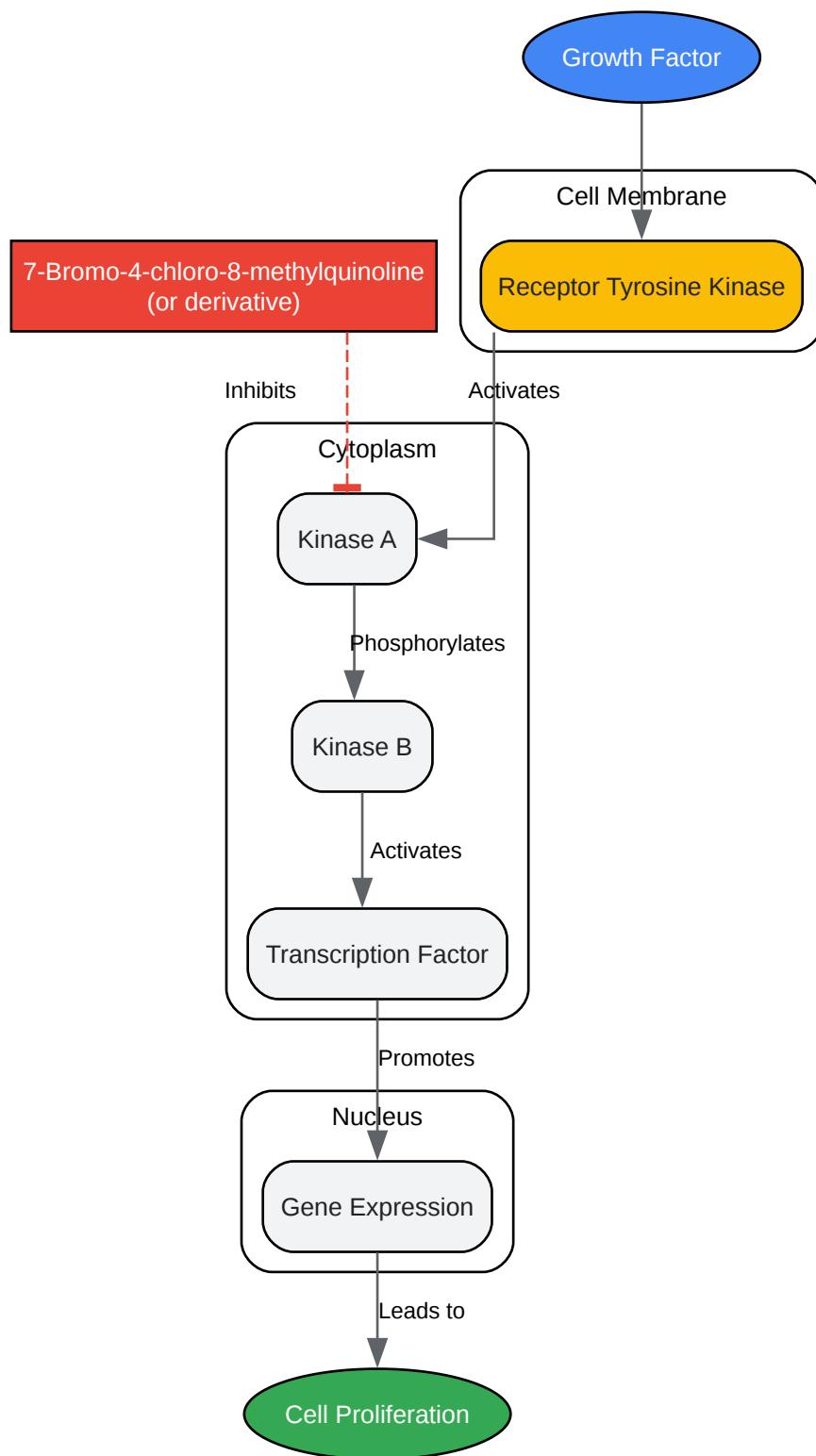
Diagram 4.1: Experimental Workflow for SNAr Reaction

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Caption: Workflow for the synthesis of a 4-amino-7-bromo-8-methylquinoline derivative.

Diagram 4.2: Generalized Kinase Inhibition Pathway

Many quinoline derivatives are known to function as kinase inhibitors. The following diagram illustrates a generalized signaling pathway that could be a target for novel quinoline-based compounds.



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Caption: A potential mechanism of action for a quinoline derivative as a kinase inhibitor.

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